
2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C30H24N4O6S4 and its molecular weight is 664.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a hybrid molecule that combines elements of thiazolidinone and indole structures. This combination is of significant interest in medicinal chemistry due to the potential for enhanced biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, structure-activity relationships, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thiazolidinones and their derivatives. The compound has shown promising results against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Thiazolidinone Compounds
Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacterium | Most Resistant Bacterium |
---|---|---|---|---|
Compound 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae | E. coli |
Compound 5d | 37.9–113.8 | 57.8–118.3 | S. aureus | L. monocytogenes |
Compound 11 | 0.011 | - | En. cloacae | - |
The most active compounds demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics such as ampicillin and streptomycin, indicating a higher potency against tested bacterial strains . For instance, compound 8 exhibited an MIC of 0.004mg mL against En. cloacae, while compound 5d showed comparable efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications on the thiazolidinone ring significantly influence biological activity. The presence of specific substituents, such as the 3-methylbutanoic acid , enhances antibacterial potency . Compounds with indole fragments have also been shown to exhibit dual activity against both bacteria and fungi, suggesting that the integration of these structural features is beneficial for developing effective antimicrobial agents .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on MRSA Resistance : A study evaluated the effectiveness of compound 5d against MRSA strains, demonstrating superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin . The results indicated that the compound could serve as a potential treatment option for infections caused by resistant bacterial strains.
- Fungal Infections : Another investigation focused on antifungal activity, where compounds derived from thiazolidinones exhibited MIC values ranging from 0.004 to 0.06mg mL. The most sensitive fungal strain was identified as T. viride, while A. fumigatus showed resistance . This highlights the potential application of these compounds in treating fungal infections.
Q & A
Q. What are the optimized synthetic routes for 2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, and how do reaction conditions influence yield?
Basic Research Question
Methodological Answer:
The synthesis typically involves Knoevenagel condensation between 3-formylindole derivatives and 2-thioxothiazolidin-4-one precursors under reflux in acetic acid with sodium acetate as a catalyst. For example:
- Step 1: Reflux equimolar amounts of 3-formyl-1H-indole-2-carboxylic acid and 2-thioxothiazolidin-4-one in acetic acid with sodium acetate (1:1 molar ratio) for 2.5–3 hours to form the thiazolidinone-indole conjugate .
- Step 2: Hexanoic acid spacer integration requires alkylation or coupling reactions (e.g., using bromohexanoic acid derivatives) under anhydrous acetone with K₂CO₃, followed by acidification to isolate the final compound .
Key Variables Affecting Yield: - Catalyst: Sodium acetate enhances condensation efficiency by deprotonating intermediates .
- Reaction Time: Prolonged reflux (3–5 hours) improves crystallinity but may degrade heat-sensitive intermediates .
- Solvent Choice: Acetic acid promotes solubility of polar intermediates, while DMF improves recrystallization purity .
Q. Which spectroscopic techniques are critical for confirming the structure and Z-configuration of this compound?
Basic Research Question
Methodological Answer:
- ¹H/¹³C NMR: The Z-configuration is confirmed by vinyl proton coupling constants (J = 10–12 Hz for Z-isomers) and deshielded carbonyl carbons (δ ~170–180 ppm) .
- IR Spectroscopy: Stretching bands at ~1680–1700 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C=S), and 3200–3400 cm⁻¹ (O-H/N-H) validate functional groups .
- Mass Spectrometry (HRMS): Exact mass matching (<5 ppm error) confirms molecular formula .
Q. How can researchers resolve contradictions in reaction yields when synthesizing structural analogs?
Advanced Research Question
Methodological Answer:
Discrepancies in yields (e.g., 24% vs. 73% in ) arise from:
- Steric/Electronic Effects: Bulky substituents on aldehydes (e.g., 4-benzyloxy groups) hinder condensation, reducing yield. Use electron-withdrawing groups to activate the aldehyde .
- Catalyst Optimization: Replace sodium acetate with piperidine in ethanol for milder, higher-yielding conditions .
- Purification: Gradient recrystallization (acetic acid → DMF) removes byproducts, improving purity without yield loss .
Q. What methodologies assess the compound’s stability under physiological conditions?
Advanced Research Question
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and characterize products via LC-MS .
- Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .
- Light Sensitivity: Store solutions in amber vials under UV/visible light (300–800 nm) and track absorbance changes .
Q. What purification techniques are recommended for isolating high-purity 2,6-bis((Z)-...hexanoic acid?
Basic Research Question
Methodological Answer:
- Recrystallization: Use a 1:1 acetic acid-DMF mixture to dissolve crude product at 80°C, then cool to 4°C for slow crystallization .
- Column Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for intermediates. Adjust polarity with 1% acetic acid to prevent tailing .
Q. How to design in vitro assays to evaluate the compound’s biological activity?
Advanced Research Question
Methodological Answer:
- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination after 48-hour exposure. Compare to cisplatin controls .
- Enzyme Inhibition: Screen against tyrosine kinases or HDACs using fluorogenic substrates. Measure IC₅₀ via kinetic fluorescence assays .
Q. What computational approaches predict interactions between this compound and biological targets?
Advanced Research Question
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to HDAC8 (PDB: 1T69). Focus on Zn²⁺ coordination by thioxothiazolidinone sulfur and indole π-π stacking .
- QSAR Studies: Correlate substituent electronegativity with IC₅₀ values using Hammett constants and MLR analysis .
Q. How to validate synthetic intermediates via analytical techniques?
Basic Research Question
Methodological Answer:
Properties
IUPAC Name |
2,6-bis[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O6S4/c1-31-17-11-5-3-9-15(17)20(24(31)35)22-26(37)33(29(41)43-22)14-8-7-13-19(28(39)40)34-27(38)23(44-30(34)42)21-16-10-4-6-12-18(16)32(2)25(21)36/h3-6,9-12,19H,7-8,13-14H2,1-2H3,(H,39,40)/b22-20-,23-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRFCJLDRELSS-YEUCEMRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCC(C(=O)O)N4C(=O)C(=C5C6=CC=CC=C6N(C5=O)C)SC4=S)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCC(C(=O)O)N4C(=O)/C(=C/5\C6=CC=CC=C6N(C5=O)C)/SC4=S)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O6S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.